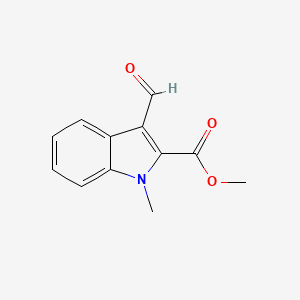

methyl 3-formyl-1-methyl-1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H11NO3. It is an indole derivative, which is a significant class of heterocyclic compounds known for their presence in many natural products and pharmaceuticals. Indole derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1-methyl-1H-indole-2-carboxylate typically involves the functionalization of the indole core. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . Another approach is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its simplicity and efficiency. The reaction conditions are typically optimized to ensure high yield and purity of the desired product. The use of microwave-assisted synthesis can also be scaled up for industrial applications, providing a more efficient and environmentally friendly approach .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Methyl 3-carboxy-1-methyl-1H-indole-2-carboxylate.

Reduction: Methyl 3-hydroxymethyl-1-methyl-1H-indole-2-carboxylate.

Substitution: Various substituted indole derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate has several notable applications:

1. Medicinal Chemistry:

- Antiviral Activity: Research indicates that derivatives of this compound can inhibit HIV integrase, a crucial enzyme for the viral replication cycle. A study found that modifications to the indole structure significantly enhanced inhibitory effects, with some derivatives achieving IC₅₀ values as low as 0.13 μM against HIV integrase .

- Anticancer Properties: The compound has been evaluated for its antiproliferative effects against various cancer cell lines. Studies have shown promising results, indicating that certain derivatives can effectively inhibit cancer cell growth .

2. Organic Synthesis:

- Building Block for Complex Molecules: this compound serves as a versatile intermediate in the synthesis of more complex indole derivatives. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .

3. Material Science:

- Dye and Pigment Production: The compound's unique chemical structure allows it to be utilized in the production of dyes and pigments, contributing to advancements in material science.

The following table summarizes the biological activities and IC₅₀ values of this compound compared to similar compounds:

| Compound Name | Biological Activity | IC₅₀ Value (μM) | Mechanism |

|---|---|---|---|

| This compound | Antiviral, Anticancer | 0.13 (HIV) | Integrase inhibition |

| Ethyl 5-fluoro-3-formyl-1-methyl-1H-indole-2-carboxylate | Antimicrobial | Varies | Membrane disruption |

| Methyl 4-chloro-5-fluoro-6-methylindole derivatives | Anticancer | Varies | Microtubule destabilization |

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Case Study 1: HIV Inhibition

A recent study demonstrated that modifications at the C3 position of the indole core significantly enhanced the activity against HIV integrase. The introduction of specific substituents improved binding interactions with the active site, leading to increased potency .

Case Study 2: Anticancer Screening

Another investigation focused on the antiproliferative effects of this compound against different cancer cell lines. The results indicated that certain derivatives exhibited superior activity compared to established anticancer agents like erlotinib, showcasing its potential in cancer therapy .

Wirkmechanismus

The mechanism of action of methyl 3-formyl-1-methyl-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, and DNA. The formyl group can participate in nucleophilic addition reactions, while the indole ring can engage in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of biological targets and pathways, leading to the observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate can be compared with other similar compounds, such as:

Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the methyl group at the 1-position, which can influence its reactivity and biological activity.

Methyl 3-formyl-1H-indole-4-carboxylate:

Biologische Aktivität

Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features an indole core with a formyl group at the 3-position and a methyl group at the 1-position. The presence of these functional groups contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes, receptors, and nucleic acids. The formyl group can participate in nucleophilic addition reactions, while the indole ring allows for π-π stacking interactions and hydrogen bonding. These interactions modulate various biological pathways, making it a candidate for drug development.

Anticancer Properties

Indole-derived compounds are known for their cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications to the indole structure can enhance antiproliferative activity. The presence of specific substituents can influence the compound's ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-formyl-1H-indole-2-carboxylate | Lacks methyl group at the 1-position | Reduced reactivity compared to methyl derivative |

| Methyl 3-formyl-1H-indole-4-carboxylate | Different position of carboxylate group | Varies in pharmacological properties |

| Ethyl 3-formyl-1H-indole-2-carboxylate | Ethoxy group instead of methyl | Modifies solubility and potential bioavailability |

This table illustrates how structural variations can significantly affect the biological properties of indole derivatives.

Case Studies and Research Findings

Several studies have explored the broader category of indole derivatives, providing insights into their biological activities:

- Antibacterial Studies : A study on N-Derivatives showed remarkable antibacterial activity against various bacterial strains, including E. coli and Staphylococcus aureus, with some compounds exhibiting MIC values significantly lower than traditional antibiotics .

- Cytotoxicity Assessment : Research involving indole derivatives indicated strong cytotoxic effects against human cancer cell lines like HeLa and MCF-7, with IC50 values in the low micromolar range .

- Mechanistic Insights : Docking studies have elucidated how these compounds interact at the molecular level, enhancing our understanding of their potential as therapeutic agents against various diseases .

Eigenschaften

IUPAC Name |

methyl 3-formyl-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-13-10-6-4-3-5-8(10)9(7-14)11(13)12(15)16-2/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWKFBYSXNWFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.